5-Azido-3-iodo-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-azido-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDIZZPPRZXNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743703 | |
| Record name | 5-Azido-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876365-97-8 | |
| Record name | 5-Azido-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-azido-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Importance of 5-Azido-3-iodo-1H-indazole
An In-depth Technical Guide to the Synthesis of 5-Azido-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the specific 3-iodo and 5-azido functionalities of this target molecule offer orthogonal handles for advanced molecular construction.[1][2][3] The iodo group serves as a versatile precursor for cross-coupling reactions, while the azido group is primed for bio-orthogonal "click chemistry" applications.[4][5][6] This document details a reliable multi-step synthetic pathway, explains the chemical principles behind each transformation, provides step-by-step experimental protocols, and places a critical emphasis on the safety procedures required when handling energetic intermediates like organic azides.
The indazole nucleus is a bioisostere of indole and is a core component of several notable pharmaceuticals, including the anti-cancer agents Niraparib and Pazopanib, and the antiemetic Granisetron.[2][7] Its prevalence in bioactive molecules stems from its ability to form key hydrogen bond interactions with biological targets. The strategic functionalization of the indazole ring is therefore of paramount importance in modern drug design.
The target molecule, this compound, is a bifunctional linker of significant interest. Its two key functional groups allow for sequential and selective derivatization:
-
The 3-iodo Group: This position is readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents.
-
The 5-azido Group: This moiety is the cornerstone of its utility in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][8] This reaction allows for the efficient and specific covalent linking of the indazole core to other molecules, such as biological macromolecules or fluorescent probes, under mild, often aqueous, conditions.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound begins by disconnecting the two key functional groups. The azido group can be installed from a primary amine via a Sandmeyer-type reaction. The amine, in turn, comes from the reduction of a nitro group. The iodo group can be introduced via electrophilic iodination. This leads to a commercially available starting material, 5-nitro-1H-indazole.
Caption: Overall three-step synthesis of the target compound.
Step 1: Electrophilic Iodination of 5-Nitro-1H-indazole
The C3 position of the 1H-indazole ring is acidic and can be deprotonated by a suitable base. The resulting anion is electron-rich and susceptible to electrophilic attack.
-
Mechanism: Potassium hydroxide (KOH) deprotonates the N1 position of the indazole ring, creating an indazolide anion. This increases the electron density of the heterocyclic ring, activating it towards electrophilic substitution. Molecular iodine (I₂) then acts as the electrophile, and iodination occurs preferentially at the electron-rich C3 position. * Causality: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, solubilizing the indazole and the reagents while facilitating the ionic mechanism. The reaction is typically run at room temperature, as elevated temperatures are unnecessary and could lead to side reactions.
Step 2: Reduction of 3-Iodo-5-nitro-1H-indazole
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. The Béchamp reduction, using iron metal in the presence of a mild acid like ammonium chloride, is a classic and highly effective method.
-
Mechanism: In this reaction, iron metal acts as the reducing agent, transferring electrons to the nitro group. The ammonium chloride serves as a proton source and electrolyte. The reaction proceeds through several intermediates (nitroso, hydroxylamino) before yielding the final amine.
-
Causality: An ethanol/water solvent system is used to dissolve the organic substrate while providing the aqueous medium necessary for the electrochemical reaction on the iron surface. [9]This method is preferred over catalytic hydrogenation in this specific case, as the iodine substituent could potentially be susceptible to hydrodehalogenation under certain hydrogenation conditions.
Step 3: Diazotization and Azidation of 5-Amino-3-iodo-1H-indazole
This final step is a variation of the Sandmeyer reaction and must be performed with extreme caution. [10][11]
-
Mechanism: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amine into a diazonium salt intermediate. [12]This highly reactive intermediate is then quenched with a solution of sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final aryl azide product.
-
Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The in situ generation of nitrous acid ensures its immediate reaction with the amine, minimizing its own decomposition.
Detailed Experimental Protocols
Safety Precedence: Before beginning any experimental work, review the Critical Safety Considerations in Section 6.0. All steps involving azides must be conducted behind a blast shield in a certified chemical fume hood.
Table 1: Reagent Quantities for Synthesis
| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Solvent | Product |
| 1 | 5-Nitro-1H-indazole (1.0 eq) | KOH (2.0 eq) | I₂ (1.5 eq) | - | DMF | 3-Iodo-5-nitro-1H-indazole |
| 2 | 3-Iodo-5-nitro-1H-indazole (1.0 eq) | Fe powder (5.0 eq) | NH₄Cl (5.0 eq) | - | EtOH / H₂O | 5-Amino-3-iodo-1H-indazole |
| 3 | 5-Amino-3-iodo-1H-indazole (1.0 eq) | NaNO₂ (1.1 eq) | HCl (conc.) | NaN₃ (1.2 eq) | H₂O | This compound |
Protocol 4.1: Synthesis of 3-Iodo-5-nitro-1H-indazole (Step 1)
-
To a round-bottom flask, add 5-nitro-1H-indazole (1.0 eq) and dissolve it in anhydrous DMF.
-
Add powdered potassium hydroxide (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve iodine (1.5 eq) in a minimal amount of DMF.
-
Add the iodine solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed. 6. Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product. Further purification can be achieved by recrystallization from ethanol.
Protocol 4.2: Synthesis of 5-Amino-3-iodo-1H-indazole (Step 2)
-
To a solution of 3-iodo-5-nitro-1H-indazole (1.0 eq) in a 3:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq). [9]2. Heat the mixture to 80 °C and stir vigorously for 1 hour. The reaction is often exothermic.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the title compound, which is often used without further purification. [9]
Protocol 4.3: Synthesis of this compound (Step 3)
CRITICAL: Perform this entire procedure at 0–5 °C in a fume hood behind a blast shield. Use only plastic or glass spatulas.
-
Suspend 5-amino-3-iodo-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a three-necked flask equipped with a thermometer. Cool the slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the indazole slurry, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
In a separate, large beaker, dissolve sodium azide (1.2 eq) in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to stir for 1-2 hours at 0–5 °C, then let it slowly warm to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid cautiously with cold water and dry carefully under a stream of nitrogen or in a desiccator. DO NOT heat the solid or concentrate the filtrate on a rotary evaporator.
Product Characterization
The final product should be characterized using a combination of spectroscopic methods to confirm its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene portion of the indazole ring, as well as a broad singlet for the N-H proton. The chemical shifts will be influenced by the electron-withdrawing nature of the iodo and azido groups. [13][14]* ¹³C NMR: The carbon spectrum will show distinct signals for the seven carbons of the indazole core. The carbon bearing the iodine (C3) will be shifted significantly.
-
Infrared (IR) Spectroscopy: The most characteristic signal will be a strong, sharp absorbance peak in the region of 2100–2150 cm⁻¹ , which is indicative of the N≡N stretch of the azide functional group.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M+) corresponding to the calculated mass of C₇H₄IN₅. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum.
Critical Safety Considerations
Organic azides are energetic materials and can be explosively unstable. Their handling requires strict adherence to safety protocols. [15]
Inherent Hazards
-
Explosive Potential: Low molecular weight organic azides can decompose violently when subjected to heat, shock, friction, or static discharge. [16]* Toxicity: The azide ion is acutely toxic and has a toxicity profile similar to cyanide. [16]Always handle with appropriate gloves and avoid inhalation or ingestion.
-
Formation of Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., copper, lead, mercury) in pipes or on spatulas to form highly shock-sensitive and explosive metal azides.
Safe Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. A face shield is strongly recommended in addition to safety glasses. [17]2. Engineering Controls: All work must be performed in a chemical fume hood. A blast shield must be placed between the user and the experiment. [17]3. Scale: Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment and approval from a supervisor.
-
Avoid Ignition Sources:
-
Friction: Do not use metal spatulas; use plastic, ceramic, or glass. Avoid using ground glass joints if possible. [17][18] * Heat: Do not heat solid organic azides. If concentration is necessary, do so at low temperatures. Never use a rotary evaporator to concentrate a solution of a low molecular weight azide. [17]5. Solvent Choice: Never use chlorinated solvents like dichloromethane with sodium azide, as this can form highly explosive diazidomethane. [16]
-
Caption: Safety workflow for the diazotization and azidation step.
Applications as a Versatile Chemical Hub
The synthesized this compound is not an endpoint but a starting point for creating more complex molecules for drug discovery pipelines. Its orthogonal reactivity is its greatest asset.
Caption: Orthogonal reactivity of the title compound.
Conclusion
The three-step synthesis of this compound from 5-nitro-1H-indazole is a reliable and efficient route to a highly valuable and versatile building block. The procedure leverages fundamental organic reactions, including electrophilic substitution, nitro group reduction, and diazotization. While the synthesis is robust, the final step involving the formation and handling of an organic azide requires unwavering attention to safety protocols. The resulting compound, equipped with orthogonal functional handles, is perfectly suited for advanced applications in medicinal chemistry, particularly for constructing compound libraries and bioconjugates through cross-coupling and click chemistry reactions.
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Puri, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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Kim, S., et al. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
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RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
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Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
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Kihal, A., et al. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals. [Link]
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University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
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An In-depth Technical Guide to the 13C NMR Analysis of 5-Azido-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-azido-3-iodo-1H-indazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document will delve into the theoretical principles governing the 13C NMR spectrum of this compound, predicted chemical shifts based on substituent effects, a detailed experimental protocol for data acquisition, and a complete assignment of the carbon signals.
Introduction: The Significance of this compound in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of an azido group at the C5 position and an iodine atom at the C3 position of the indazole ring in this compound creates a unique electronic and steric environment. The azido group can serve as a versatile synthetic handle for further functionalization via click chemistry or bioorthogonal reactions, while the iodo substituent offers a site for cross-coupling reactions, enabling the exploration of a diverse chemical space. Accurate structural elucidation via 13C NMR is a critical step in the synthesis and subsequent application of this and related compounds in drug discovery pipelines.
Theoretical Framework: Understanding Substituent Effects on the 13C NMR of the Indazole Core
The 13C NMR chemical shifts of the indazole ring system are sensitive to the electronic effects of substituents. A comprehensive understanding of these effects is crucial for the accurate prediction and interpretation of the spectrum of this compound. The indazole core consists of a benzene ring fused to a pyrazole ring, resulting in a unique distribution of electron density.
The Unsubstituted 1H-Indazole Core
The 13C NMR spectrum of the parent 1H-indazole serves as our baseline. The chemical shifts are influenced by the aromaticity of the bicyclic system and the presence of the two nitrogen atoms.
The Influence of the Iodo Group at C3
The iodine atom at the C3 position is expected to exert a significant "heavy atom effect," causing a substantial upfield shift (lower ppm value) for the directly attached carbon, C3. This is a well-documented phenomenon in 13C NMR spectroscopy. The effect on other carbons in the ring is generally less pronounced but can be observed.
The Influence of the Azido Group at C5
The azido group (–N₃) is an interesting substituent with both inductive and resonance effects. It is generally considered to be an electron-withdrawing group through the inductive effect and a weak electron-donating group through resonance. Its effect on the chemical shifts of the aromatic carbons will be a combination of these factors. By analogy to the nitro group (–NO₂), which is a strong electron-withdrawing group, the azido group is expected to cause a downfield shift for the carbon to which it is attached (C5) and for the ortho (C4, C6) and para (C7a) positions relative to it.
Predicted 13C NMR Chemical Shifts for this compound
To estimate the chemical shifts, we will utilize the publicly available data for 3-iodo-1H-indazole and the known SCS effects of the azido group on a benzene ring.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Base (3-iodo-1H-indazole) δ (ppm) | Azido SCS (Predicted) δ (ppm) | Predicted Chemical Shift δ (ppm) |
| C3 | ~95-100 | - | ~95-100 |
| C3a | ~138-142 | ~ -2 | ~136-140 |
| C4 | ~120-125 | ~ -10 | ~110-115 |
| C5 | ~120-125 | ~ +15 | ~135-140 |
| C6 | ~125-130 | ~ 0 | ~125-130 |
| C7 | ~110-115 | ~ -5 | ~105-110 |
| C7a | ~140-145 | ~ +5 | ~145-150 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Experimental Protocol: A Self-Validating System for High-Quality 13C NMR Data
The following protocol is designed to ensure the acquisition of high-quality, reproducible 13C NMR data for this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
Step-by-Step Methodology:
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%). Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indazole derivatives.[1] The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[2][3] A higher concentration will improve the signal-to-noise ratio but may lead to line broadening.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field inhomogeneities.
-
NMR Tube: Use a high-quality, clean 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
This workflow outlines the key steps for setting up the NMR experiment.
Figure 1: General workflow for 13C NMR data acquisition and processing.
Step-by-Step Acquisition Parameters:
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0-160 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
Spectral Analysis and Assignment
The final step is the detailed analysis and assignment of each peak in the 13C NMR spectrum to a specific carbon atom in the this compound molecule.
Figure 2: Numbering of the this compound Ring System
Caption: IUPAC numbering of the 1H-indazole ring.
Assignment Strategy:
-
Quaternary Carbons: The signals for the quaternary carbons (C3, C3a, C5, and C7a) will typically be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.
-
C3 (Iodo-substituted): As previously mentioned, the carbon directly attached to the iodine atom (C3) is expected to be significantly shielded and appear at a high field (low ppm value), likely in the range of 95-100 ppm.
-
C5 (Azido-substituted): The carbon bearing the azido group (C5) is predicted to be deshielded and appear at a lower field (higher ppm value), around 135-140 ppm.
-
Protonated Carbons (C4, C6, C7): These carbons can be distinguished based on their expected chemical shifts and, if a coupled spectrum is acquired, their coupling patterns with protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) 2D NMR experiments can be invaluable for unambiguous assignment.
-
Bridgehead Carbons (C3a, C7a): These quaternary carbons are part of the ring fusion and will have chemical shifts characteristic of such positions in heteroaromatic systems.
Conclusion
The 13C NMR analysis of this compound is a powerful tool for its structural verification and characterization. By understanding the fundamental principles of substituent effects and employing a robust experimental protocol, researchers can confidently obtain and interpret high-quality spectral data. This guide provides the necessary theoretical foundation and practical steps to successfully perform and analyze the 13C NMR spectrum of this important synthetic intermediate, thereby supporting its application in the advancement of drug discovery and development.
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]
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Stoyanov, R., & Ivanova, B. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. Retrieved from [Link]
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Tierney, J., & D'Souza, M. J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]
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Royal Netherlands Society for Agricultural Sciences. (n.d.). SOP data acquisition. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Supporting Information for: Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Retrieved from [Link]
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Carlier, P. R., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 23(11), 2821. Retrieved from [Link]
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Sanna, C., et al. (2020). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 25(11), 2568. Retrieved from [Link]
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Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 785-794. Retrieved from [Link]
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Wang, Y., et al. (2023). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 25(1), 1-6. Retrieved from [Link]
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The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural features and ability to engage in a multitude of biological interactions have established it as a "privileged scaffold" in the design of novel therapeutics. While rarely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] This guide provides a comprehensive technical overview of the discovery of novel indazole derivatives, from fundamental synthetic strategies and mechanistic insights into their biological activities to the critical analysis of structure-activity relationships (SAR) that drives lead optimization. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are provided to equip researchers with the practical knowledge required to navigate this exciting and rapidly evolving field of drug discovery.
The Indazole Core: Structural Significance and Therapeutic Promise
The indazole ring system exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural duality, combined with the multiple sites available for substitution on both the pyrazole and benzene rings, provides a rich chemical space for the generation of diverse molecular libraries. The therapeutic success of indazole-containing drugs, such as the PARP inhibitor Niraparib and the multi-targeted tyrosine kinase inhibitor Pazopanib , underscores the clinical significance of this scaffold in oncology and beyond.[1] The versatility of the indazole core allows it to serve as a bioisosteric replacement for other aromatic systems, such as indole, offering improved metabolic stability and pharmacokinetic properties in many instances.
The broad spectrum of biological activities exhibited by indazole derivatives is a testament to their ability to interact with a wide array of biological targets.[1][5] These include, but are not limited to, protein kinases, enzymes involved in DNA repair, G-protein coupled receptors, and various microbial enzymes.[6][7] This guide will delve into the specifics of these interactions and the molecular design principles that govern them.
Synthetic Strategies for Assembling the Indazole Scaffold
The efficient construction of the indazole core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling approaches.[2][8] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Jacobson Indazole Synthesis
One of the foundational methods for indazole synthesis is the Jacobson reaction, which involves the intramolecular cyclization of 2-acylphenylhydrazines. While historically significant, this method can be limited by the availability of the hydrazine precursors and the potential for side reactions. A more contemporary and versatile approach involves the cyclization of arylhydrazones followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure, which offers a more efficient route to substituted 1-aryl-1H-indazoles.[1]
Modern Catalytic Approaches
Recent advances in organic synthesis have provided more efficient and modular routes to indazole derivatives.[8] Transition-metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing the indazole ring and for its subsequent functionalization.[8] These methods often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.
Experimental Protocol: Amide Cross-Coupling for the Synthesis of N-Alkylated Indazole Derivatives
This protocol describes a general procedure for the synthesis of novel indazole derivatives via amide cross-coupling, a robust and widely used method in medicinal chemistry.[9]
Materials:
-
1-Alkyl-1H-indazole-3-carboxylic acid (1.0 eq)
-
Desired amine (2.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.0 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-alkyl-1H-indazole-3-carboxylic acid (e.g., 250 mg, 1.146 mmol) in DMF (10 mL), add HATU (2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired commercial amine (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 8–16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous solution with ethyl acetate (4 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure indazole derivative.[9]
Self-Validation: The success of this protocol is validated by the characterization of the final product using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the formation of the desired amide bond and the overall structure of the novel indazole derivative.[9]
A Survey of Biological Activities and Therapeutic Targets
Indazole derivatives have been investigated for a wide range of therapeutic applications, driven by their diverse biological activities.[1][2][10] The following sections highlight some of the most prominent areas of research.
Anticancer Activity
The indazole scaffold is a key feature in numerous anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
-
Tyrosine Kinase Inhibitors: Pazopanib is a prime example of an indazole-based tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1H-indazole derivatives have been identified as inhibitors of FGFR kinases, with some compounds showing IC50 values in the low micromolar range.[1]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is an important target in cancer immunotherapy. Certain 1H-indazole derivatives have shown promising IDO1 inhibitory activity, with the most active compounds exhibiting IC50 values around 5.3 μM.[1] Docking studies have revealed that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets within the enzyme's active site.[1]
-
Extracellular Signal-Regulated Kinase (ERK) Inhibitors: The discovery and optimization of indazole amide-based ERK inhibitors have been reported, demonstrating potent inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant cancer cells.[11]
Below is a diagram illustrating the central role of the ERK signaling pathway in cancer cell proliferation, a key target for some indazole derivatives.
Caption: ERK signaling pathway and point of inhibition.
Anti-inflammatory and Analgesic Activity
Indazole derivatives have also shown significant promise as anti-inflammatory and analgesic agents.[10] Their mechanisms of action in this context often involve the modulation of inflammatory pathways and enzymes. Some newly synthesized indazole derivatives have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in preclinical models.[10]
Antimicrobial and Antiviral Activity
The indazole scaffold has been explored for the development of novel antimicrobial and antiviral agents.[1] These compounds can target essential enzymes in bacteria, fungi, and viruses, inhibiting their growth and replication. The broad applicability of indazoles extends to anti-HIV activity as well.[1][5]
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the relationship between the chemical structure of an indazole derivative and its biological activity is paramount for rational drug design and lead optimization.[12] SAR studies involve systematically modifying the indazole scaffold at various positions and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties.
Key Positions for Modification
-
N1 and N2 Positions: Alkylation or arylation at the N1 and N2 positions of the pyrazole ring can significantly influence the compound's interaction with its biological target and its overall physicochemical properties.
-
C3 Position: The C3 position is a common site for introducing diverse functional groups, often through amide coupling or other cross-coupling reactions, to explore interactions with specific pockets in the target protein.
-
Benzene Ring Substituents (C4, C5, C6, C7): Substitution on the benzene ring can modulate the electronic properties of the indazole core and provide additional points of interaction with the target. For instance, in the context of IDO1 inhibitors, substituents at the C4 and C6 positions have been shown to be crucial for inhibitory activity.[1] Similarly, for certain cardiovascular applications, substitution at the C7 position with a chlorine or methyl group has been found to enhance activity.[13]
The following workflow illustrates a typical cycle of SAR-driven lead optimization.
Caption: Iterative workflow for SAR-based lead optimization.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies provide a more quantitative approach to understanding SAR by correlating the structural features of indazole derivatives with their biological activities.[14] This involves compiling a dataset of compounds with their corresponding biological data (e.g., pIC50 values) and developing mathematical models to predict the activity of new, unsynthesized compounds.[14]
Data Presentation: Antiproliferative Activities of Novel Indazole Derivatives
The following table summarizes the in vitro antiproliferative activities (IC50 in μM) of a representative novel indazole derivative against various cancer cell lines, highlighting its potent growth inhibitory effects.
| Compound | Cancer Cell Line | IC50 (μM) |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 |
| 2f | Other Cancer Cell Lines | 0.23 - 1.15 |
Note: The range of IC50 values reflects the activity across multiple tested cancer cell lines as reported in the source.
Future Perspectives and Challenges
The field of indazole-based drug discovery continues to hold immense potential.[4][15] Future research will likely focus on:
-
Exploring New Biological Targets: The versatility of the indazole scaffold suggests that it can be adapted to target a wider range of diseases.
-
Development of More Selective Inhibitors: A key challenge is to design indazole derivatives with high selectivity for their intended target to minimize off-target effects and toxicity.
-
Application of Green Chemistry Principles: The development of more environmentally friendly and sustainable synthetic methods for indazole derivatives is an ongoing area of interest.[8]
-
Integration of Computational Methods: The increasing use of computational tools, such as molecular docking and QSAR, will continue to accelerate the design and optimization of novel indazole-based drug candidates.[9]
References
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Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
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Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed, 30373212. [Link]
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Anonymous. (2016). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(4), 219-221. [Link]
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Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]
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Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Europe PMC. [Link]
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Anonymous. (n.d.). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]
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Anonymous. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]
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Anonymous. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Anonymous. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]
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Anonymous. (n.d.). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]
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Anonymous. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [Link]
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Anonymous. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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Anonymous. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
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Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. [Link]
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Anonymous. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]
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Anonymous. (n.d.). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]
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Anonymous. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
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Methodological & Application
Application Notes and Protocols: Harnessing 5-Azido-3-iodo-1H-indazole for Advanced Protein Labeling and Interaction Studies
Introduction: A New Frontier in Covalent Protein Labeling
The study of protein interactions and their dynamic networks is fundamental to unraveling complex biological processes and advancing drug discovery. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture and identify protein binding partners in their native cellular environment.[1] This is achieved using photo-cross-linkers, which are typically inert until activated by a specific wavelength of light. Upon activation, these molecules form highly reactive species that covalently bind to nearby molecules, thus "trapping" transient interactions.[2]
Among the various classes of photo-cross-linkers, aryl azides have been widely used due to their relatively small size and ability to be incorporated into small molecules and biologics. However, traditional aryl azides often require short-wavelength UV light for activation, which can be damaging to biological samples.[1] This has led to the development of new generations of photo-cross-linkers with improved properties.
This application note introduces 5-Azido-3-iodo-1H-indazole , a novel heterobifunctional photo-cross-linking reagent designed for enhanced performance in protein labeling experiments. This molecule combines the photo-activatable azido group with a stable indazole scaffold and a unique iodo-substituent. The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds.[3] The 5-azido group allows for photo-inducible covalent bond formation, while the 3-iodo group provides an additional functional handle for downstream applications, potentially serving as a heavy atom for structural studies or providing a unique isotopic signature for mass spectrometry-based detection.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for protein labeling, and discuss advanced downstream analysis techniques.
Chemical Properties and Mechanism of Action
This compound is an aromatic heterocyclic compound featuring a photo-activatable aryl azide group and a stable iodo-substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄IN₅ | - |
| Molecular Weight | 285.05 g/mol | - |
| Appearance | Pale yellow to off-white solid | Inferred |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Inferred |
| UV Activation λmax | ~250-400 nm |
Upon irradiation with UV light, the aryl azide group of this compound releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate.[4] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or react with nucleophiles, forming stable covalent bonds with amino acid residues of a target protein.
Figure 1: General mechanism of photo-cross-linking with this compound.
Synthesis of this compound
While not commercially available as a standard catalog item, this compound can be synthesized from commercially available precursors. The following is a plausible synthetic route based on established organic chemistry principles.
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Application Note & Protocol: Suzuki-Miyaura Coupling of 5-Azido-3-iodo-1H-indazole for the Synthesis of C3-Arylated Indazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif frequently found in molecules with a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole ring system is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.[1] In particular, the introduction of aryl or heteroaryl groups at the C3-position has proven to be a highly effective strategy for generating potent and selective kinase inhibitors and other therapeutic agents.[2][3][4]
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction of 5-azido-3-iodo-1H-indazole. This substrate is a uniquely valuable building block for several reasons:
-
Orthogonal Functionality: The C3-iodo group serves as a reliable handle for palladium-catalyzed C-C bond formation.
-
Latent Reactivity of the Azide: The C5-azido group is a versatile functional handle. It can be readily reduced to a primary amine for further derivatization or utilized in [3+2] cycloaddition reactions (e.g., "click chemistry") to form triazoles, significantly expanding the accessible chemical space.
This guide explains the critical scientific considerations for this specific transformation, provides a robust experimental protocol, and offers insights based on established principles for coupling nitrogen-rich heterocycles.[5][6]
Core Scientific & Technical Considerations
Successfully performing a Suzuki-Miyaura coupling on this compound requires a nuanced understanding of the substrate's unique chemical properties. The causality behind the selection of specific reagents and conditions is rooted in managing three key challenges: the unprotected N-H, the reactivity of the iodo group, and the stability of the azide moiety.
Substrate Synthesis and Stability
The starting material, this compound, is typically prepared in two steps from the commercially available 3-iodo-5-nitro-1H-indazole.
-
Reduction: The nitro group is reduced to a primary amine (5-amino-3-iodo-1H-indazole), commonly using reagents like iron powder in the presence of an acid source such as ammonium chloride.[7]
-
Diazotization-Azidation: The resulting amine is then converted to the azide via a Sandmeyer-type reaction, involving diazotization with a nitrite source (e.g., NaNO₂) followed by quenching with sodium azide (NaN₃).
It is critical to handle the this compound with care, as organic azides can be thermally unstable. It is recommended to use the material promptly after synthesis and avoid excessive heating in its solid, purified form.
The Challenge of the Unprotected Indazole N-H
Nitrogen-rich heterocycles with acidic N-H protons, like indazole, can pose a challenge in palladium-catalyzed reactions.[6] The indazole N-H can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[5][8]
-
Choice of Base: The base is crucial for activating the organoboron species in the transmetalation step of the catalytic cycle. However, an overly strong base can deprotonate the indazole N-H, exacerbating catalyst inhibition. Therefore, moderately strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are preferred over strong organic bases or hydroxides.[9]
-
N-H Protection Strategy: While N-protection (e.g., with a Boc or SEM group) is a viable strategy to circumvent these issues, it adds steps to the overall synthesis. Modern catalyst systems, particularly those using sterically hindered biarylphosphine ligands, are highly effective for the direct coupling of unprotected N-H heterocycles, making it the more atom-economical approach.[6][8]
The Azide Moiety: A Spectator with Potential Reactivity
The azide group is generally considered a good spectator in Suzuki couplings. However, its compatibility is highly dependent on the choice of ligand.
-
Ligand Selection is Critical: Standard trialkyl- or triarylphosphine ligands, such as triphenylphosphine (PPh₃), can react with azides via the Staudinger reaction to form aza-ylides. This side reaction consumes the ligand, deactivating the catalyst and leading to low yields.
-
Recommended Ligands: To avoid this complication, it is imperative to use ligands that are less susceptible to reacting with the azide. Electron-rich, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices. Alternatively, palladium complexes with ferrocenyl-based ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), have shown high efficacy and functional group tolerance in coupling reactions of substituted indazoles.[9] These ligands promote rapid reductive elimination, which outcompetes potential side reactions.
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of reagents directly influences the efficiency of each step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-iodine bond of the indazole. This is followed by transmetalation, where the aryl group from the boronic acid (activated by the base) displaces the iodide on the palladium center. The final, irreversible step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[10]
Experimental Protocol: General Procedure
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. Optimization may be required for particularly challenging coupling partners.
Reagents and Equipment
-
Substrates: this compound, Aryl/Heteroarylboronic Acid or Pinacol Ester
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), ground to a fine powder
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, TLC plates, silica gel for column chromatography.
Step-by-Step Methodology
Caption: Experimental workflow for the Suzuki coupling.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio can be optimized, but a 4:1 to 5:1 mixture is a good starting point.[11]
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 3-iodo-indazole is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove palladium black, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-azido-1H-indazole product.
Data Presentation: Representative Reaction Parameters
The following table provides starting conditions and expected outcomes for the coupling of this compound with representative boronic acids, based on analogous reactions with 3-iodo- and 5-bromoindazoles.[2][9] Yields are estimates and will vary based on specific substrate and optimization.
| Boronic Acid Partner | Pd(dppf)Cl₂ (mol%) | Base (equiv) | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic Acid | 3 | K₂CO₃ (2.0) | 85 | 4 | 80-90 |
| 4-Methoxyphenylboronic Acid | 3 | K₂CO₃ (2.0) | 85 | 3 | 85-95 |
| 4-Trifluoromethylphenylboronic Acid | 5 | K₂CO₃ (2.5) | 100 | 8 | 65-75 |
| Thiophene-2-boronic Acid | 5 | Cs₂CO₃ (2.0) | 90 | 6 | 70-80 |
| Pyridine-3-boronic Acid | 5 | K₃PO₄ (3.0) | 100 | 12 | 60-70 |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure; insufficient heating.
-
Solution: Ensure the reaction is set up under strictly inert conditions. Re-degas the solvent and reaction mixture. Confirm the reaction temperature. Consider a more active catalyst system (e.g., using a pre-catalyst and a ligand like SPhos).
-
-
Formation of Dehalogenated Byproduct (5-Azido-1H-indazole):
-
Cause: Proto-dehalogenation, often promoted by excess water or impurities in the boronic acid.
-
Solution: Use anhydrous solvents and high-purity boronic acid. Sometimes switching to the corresponding boronic acid pinacol (BPin) ester can mitigate this side reaction.
-
-
Decomposition of Starting Material:
-
Cause: The azide group may be sensitive to prolonged high temperatures.
-
Solution: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. A more active catalyst may allow for lower reaction temperatures.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for synthesizing diverse C3-arylated indazoles. By carefully selecting a catalyst system with a sterically hindered ligand (e.g., dppf) to prevent unwanted side reactions with the azide moiety, and by using appropriate bases to manage the unprotected N-H group, researchers can efficiently generate a library of valuable compounds. These products serve as advanced intermediates for drug discovery, leveraging the versatile azide handle for subsequent diversification into amines, triazoles, and other functionalities essential for building molecular complexity.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). SpringerLink. Available at: [Link]
-
Palladium-catalyzed cross-coupling reaction of azides with isocyanides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). PubMed Central. Available at: [Link]
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Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed. Available at: [Link]
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Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. Available at: [Link]
-
The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.). ResearchGate. Available at: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9]-Fused Indole Heterocycles. (n.d.). National Institutes of Health. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Royal Society of Chemistry. Available at: [Link]
-
Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). PubMed. Available at: [Link]
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Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (n.d.). ResearchGate. Available at: [Link]
-
Organic Letters Ahead of Print. (2026). ACS Publications. Available at: [Link]
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Semantic Scholar. Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. Available at: [Link]
-
C-H functionalisation of indazoles and azaindazoles. (n.d.). Hilaris Publisher. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 5-Azido-3-iodo-1H-indazole in Fragment-Based Drug Discovery
Introduction: A Trifunctional Scaffold for Modern FBDD Challenges
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively, often yielding hits with superior ligand efficiency.[2] However, a primary challenge in FBDD is the detection and validation of these low-affinity interactions (typically in the high µM to mM range), which often fall below the sensitivity limits of traditional biochemical assays.[3][4]
To overcome this hurdle, specialized fragments equipped with versatile functional handles are invaluable. 5-Azido-3-iodo-1H-indazole is an exemplar of such a tool. It is a trifunctional fragment meticulously designed for multifaceted roles in an FBDD campaign. Its utility stems from three key structural features:
-
The 1H-Indazole Core: A well-recognized "privileged scaffold" in medicinal chemistry, known to participate in key hydrogen bonding interactions with numerous protein targets, particularly kinases.[5][6][7]
-
The 5-Azido Group: A versatile moiety that serves as both a photoaffinity label (PAL) for covalent target capture and a "click chemistry" handle for bio-conjugation.[1][8][9]
-
The 3-Iodo Group: A classic synthetic handle, ideal for rapid fragment elaboration and library synthesis via palladium-catalyzed cross-coupling reactions.[10]
This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed protocols for its integration into a state-of-the-art FBDD workflow.
Physicochemical Profile and Design Rationale
The design of this compound aligns perfectly with the principles of FBDD, particularly the "Rule of Three" (Ro3), which provides guidelines for desirable fragment properties.[11]
| Property | Calculated Value | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight (MW) | 285.04 g/mol | ≤ 300 Da | Ensures exploration of a focused, relevant chemical space.[11] |
| cLogP | ~2.8 | ≤ 3 | Balances solubility with sufficient lipophilicity for binding. |
| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 3 | Prevents excessive polarity and promotes binding promiscuity initially. |
| Hydrogen Bond Acceptors | 4 (indazole N, azide N3) | ≤ 3 (Slight deviation) | The azide group provides functionality that outweighs the slight deviation. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational complexity leads to a lower entropic penalty upon binding. |
The true power of this fragment lies in its trifunctional nature, which enables a multi-pronged strategic approach to hit identification and validation.
Caption: The trifunctional utility of this compound.
Application 1: Photoaffinity-Based Fragment Screening (PhABits)
Photoaffinity labeling (PAL) is a powerful technique to identify direct binding interactions by forming a covalent bond between a ligand and its target protein upon photoactivation.[9][12] Using photoreactive fragments, sometimes termed 'Phabits', allows for the covalent capture of even transient, low-affinity interactions.[3][13] The aryl azide group on this compound is ideal for this purpose. Upon irradiation with UV light (typically ~320-365 nm), it forms a highly reactive nitrene intermediate that rapidly inserts into nearby C-H or N-H bonds within the binding pocket, creating a permanent, covalent link.[9]
This approach is invaluable for:
-
Initial Hit Identification: Directly identifying proteins that bind the fragment from a complex mixture (e.g., cell lysate).
-
Binding Site Mapping: Subsequent proteomic analysis (MS/MS) of the cross-linked protein can pinpoint the exact site of modification, providing crucial structural information.[9]
Caption: Generalized workflow for photoaffinity-based fragment screening.
Application 2: Hit Validation via Click Chemistry
The azide moiety also serves as a handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1][14][] This reaction is exceptionally robust, specific, and bio-orthogonal, allowing for the efficient formation of a stable triazole linkage between the azide-bearing fragment and an alkyne-functionalized reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[8][16]
This strategy is perfectly suited for hit validation:
-
The fragment binds non-covalently to its target.
-
An alkyne-reporter tag is added along with a copper(I) catalyst.
-
The click reaction occurs in situ, covalently attaching the reporter tag to the bound fragment, and by extension, to the target protein.[8]
-
Tagged proteins can then be enriched (e.g., with streptavidin beads if using biotin) or visualized by in-gel fluorescence.[9]
This method provides an orthogonal validation of hits identified through other means and serves as a powerful tool for target deconvolution in complex biological systems.[8]
Caption: Workflow for hit validation using in situ click chemistry.
Application 3: Fragment Elaboration via Cross-Coupling
Once a fragment hit is validated, the next critical step is to evolve it into a more potent, lead-like molecule.[2] The 3-iodo substituent on the indazole core is an ideal handle for this process. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic and rational installation of new chemical functionalities.[10]
This enables a logical, structure-guided approach to:
-
Fragment Growing: Extending the fragment into adjacent pockets to pick up additional favorable interactions.
-
Library Synthesis: Rapidly generating a focused library of analogs to build a detailed Structure-Activity Relationship (SAR).[10]
The ability to directly and selectively modify the C3 position provides a clear and efficient path from a micromolar fragment to a nanomolar lead compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers must ensure all work is conducted in compliance with institutional safety policies. Handle all reagents, especially sodium azide and organic solvents, with appropriate care in a well-ventilated fume hood.
Protocol 1: Synthesis of this compound
This is a two-step synthesis starting from the commercially available 3-iodo-5-nitro-1H-indazole.
Step A: Reduction to 5-Amino-3-iodo-1H-indazole [17]
-
Materials: 3-iodo-5-nitro-1H-indazole, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol (EtOH), deionized water (H₂O).
-
Procedure:
-
To a round-bottom flask, add 3-iodo-5-nitro-1H-indazole (1.0 eq).
-
Add EtOH and H₂O (e.g., a 3:1 mixture).
-
Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with additional EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-amino-3-iodo-1H-indazole, which can often be used in the next step without further purification.
-
Step B: Diazotization and Azide Substitution (Sandmeyer-type Reaction)
-
Materials: 5-amino-3-iodo-1H-indazole, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sodium azide (NaN₃), sodium acetate (NaOAc), ice.
-
Procedure:
-
Suspend the 5-amino-3-iodo-1H-indazole (1.0 eq) in an aqueous solution of HCl (e.g., 2 M) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve NaN₃ (1.5 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.
-
Protocol 2: Photoaffinity Labeling (PAL) of a Target Protein
-
Materials & Equipment: Purified target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4), this compound (10 mM stock in DMSO), UV lamp (365 nm, long-wave), quartz or UV-transparent microplate/cuvette, SDS-PAGE reagents, LC-MS system.
-
Procedure:
-
Prepare reaction mixtures in UV-transparent wells. For a 20 µL reaction, combine:
-
Target protein (final concentration 1-5 µM)
-
This compound (final concentration 10-100 µM)
-
Buffer to final volume.
-
-
Crucial Controls: Prepare parallel reactions:
-
No UV Control: Same as above, but kept in the dark.
-
No Fragment Control: Protein and buffer, irradiated with UV.
-
Competition Control: Pre-incubate the protein with a known, non-photoreactive inhibitor (20-50x excess) for 15 min before adding the azido-indazole fragment.
-
-
Incubate all samples at room temperature for 15-30 minutes in the dark to allow for binding equilibrium.
-
Place the samples on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp should be empirically determined to maximize labeling while minimizing protein damage.
-
After irradiation, quench the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Denature samples by heating at 95 °C for 5 minutes.
-
Analyze the samples by SDS-PAGE followed by Coomassie staining or silver staining. A successful labeling event will result in a slight mass shift of the target protein band.
-
For unambiguous identification, excise the band of interest and submit for intact protein mass analysis by LC-MS. A mass increase corresponding to the fragment (minus N₂) confirms covalent labeling.
-
Protocol 3: Suzuki Coupling for Fragment Elaboration
-
Materials & Equipment: this compound, desired arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq), solvent (e.g., DMF or dioxane/water mixture), standard glassware for inert atmosphere reactions.
-
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid, and the base.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Seal the vial and heat the reaction to 80-100 °C. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired elaborated fragment.
-
Conclusion
This compound is more than just a fragment; it is a comprehensive toolkit for accelerating hit discovery and optimization. Its rationally designed trifunctional nature allows researchers to seamlessly transition between screening, validation, and medicinal chemistry elaboration. By enabling covalent target capture, orthogonal hit validation, and a clear path for SAR development, this fragment provides a robust and efficient solution to some of the most pressing challenges in modern fragment-based drug discovery.
References
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Bush, J. T., et al. (2020). A Photoaffinity-Based Fragment-Screening Platform for Efficient Identification of Protein Ligands. Angewandte Chemie International Edition, 59(51), 23166-23171. Available at: [Link]
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Morgan, S. E., & Valko, K. (2020). Photoaffinity labeling in target- and binding-site identification. Essays in Biochemistry, 64(4), 657-668. Available at: [Link]
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Erlanson, D. A., et al. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal, 289(20), 6131-6151. Available at: [Link]
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Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Communications, 54(44), 5537-5548. Available at: [Link]
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Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. Available at: [Link]
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Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters, 22(13), 4396-4403. Available at: [Link]
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Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. Available at: [Link]
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Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443. Available at: [Link]
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Gaikwad, S., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 744-757. Available at: [Link]
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Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6611. Available at: [Link]
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Hicks, M., et al. (1998). Identification of a 23 kDa protein from maize photoaffinity-labelled with 5-azido-[7-3H]indol-3-ylacetic acid. Planta, 205(2), 294-302. Available at: [Link]
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Bush, J.T., et al. (2020). A photoaffinity-based fragment screening platform for efficient identification of protein ligands. ChemRxiv. Available at: [Link]
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Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 2033-2050. Available at: [Link]
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Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Frontiers in Chemistry, 11, 1271168. Available at: [Link]
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Li, Z., et al. (2016). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Tetrahedron Letters, 57(3), 333-336. Available at: [Link]
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Sharma, A., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(18), 5824. Available at: [Link]
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Downes, T. (2019). Design and Synthesis of a 3-D Fragment Library. White Rose eTheses Online. Available at: [Link]
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Bako, E., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 639-641. Available at: [Link]
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Yadav, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2135-2171. Available at: [Link]
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Ward, R. A., & Proisy, N. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(23), 7352. Available at: [Link]
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Wang, Z., et al. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(24), 5421-5426. Available at: [Link]
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Li, Z., et al. (2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. Journal of the American Chemical Society, 138(42), 13818-13821. Available at: [Link]
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PubMed. (2020). A Photoaffinity-Based Fragment-Screening Platform for Efficient Identification of Protein Ligands. Retrieved from: [Link]
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Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 1-14. Available at: [Link]
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van der Velden, J. L. J., & van der Stelt, M. (2022). Reverse Design toward Optimized Labeled Chemical Probes – Examples from the Endocannabinoid System. Chimia, 76(5), 448-454. Available at: [Link]
-
ResearchGate. (2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification | Request PDF. Retrieved from: [Link]
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Portland Press. (2021). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 478(11), 2217-2230. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from: [Link]
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University of Cambridge. (n.d.). 9. Retrieved from: [Link]
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Pharmaceuticals. (2023). Click Reactions in Medicinal Chemistry. Pharmaceuticals, 16(10), 1391. Available at: [Link]
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Kumar, D., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 228-233. Available at: [Link]
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Murray, C. W., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 154-158. Available at: [Link]
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Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01). Available at: [Link]
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PubChem. (n.d.). 5-Iodo-1H-indazole. Retrieved from: [Link]
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PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(11), 5273-5280. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Click Chemistry for Sterically Hindered Azides
Welcome to the technical support center for advanced click chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically when dealing with sterically demanding azides. Steric hindrance can dramatically decrease reaction rates and yields, turning what is typically a robust and reliable reaction into a significant synthetic roadblock.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and optimized workflows to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with bulky substrates.
Q1: My standard CuAAC protocol is failing with a new, bulky azide. What is the most likely reason?
A: The primary reason for failure is steric clash. The CuAAC reaction proceeds through a multi-step mechanism where both the alkyne and the azide must coordinate to the copper(I) catalyst.[4] A bulky substituent near the azide group physically obstructs the approach of the alkyne and its proper orientation within the copper coordination sphere. This increases the activation energy of the rate-determining step, leading to sluggish or failed reactions. In some cases, the steric bulk can also hinder the initial coordination of the azide to the copper-acetylide complex, effectively preventing the reaction from starting.[5][6]
Q2: What is the very first parameter I should adjust when troubleshooting a hindered reaction?
A: The catalyst system—specifically the copper source and the accelerating ligand—is the most critical variable. Standard ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) may not be sufficient. Switching to a more robust or specialized ligand system is the most impactful first step. For instance, certain abnormal N-heterocyclic carbene (aNHC) complexes of copper, such as [CuCl(TPh)], have demonstrated particular efficacy for reactions involving sterically hindered azides and alkynes.[4][7]
Q3: Can simply increasing the reaction temperature solve the problem?
A: Increasing the temperature can be a very effective strategy, as it provides the necessary thermal energy to overcome the higher activation barrier imposed by steric hindrance.[8][9] However, this approach has potential drawbacks. Higher temperatures can accelerate the degradation of sensitive substrates and promote the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, especially in the presence of oxygen.[5] Furthermore, side reactions like alkyne homocoupling (Glaser coupling) can become more prevalent. Therefore, temperature increases should be applied judiciously, often in combination with other optimization strategies like using a protective inert atmosphere.
Q4: Are there alternatives to CuAAC for conjugating sterically hindered molecules?
A: Yes. When optimization of CuAAC proves insufficient, other click-type reactions can be employed. The most common alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free method.[1][10] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without any metal catalyst, thus bypassing the catalyst coordination issues entirely. However, SPAAC reagents are often larger and more expensive, and the reaction kinetics can be slower than a well-optimized CuAAC. For specific applications requiring a 1,5-disubstituted triazole, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an option, although it often requires higher temperatures and non-protic solvents.[4][5]
Troubleshooting Guide for Hindered CuAAC Reactions
Use this section to diagnose and resolve specific experimental issues.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to optimizing your reaction.
Caption: A step-by-step workflow for troubleshooting difficult CuAAC reactions.
Problem 1: No reaction or conversion below 10% after several hours.
-
Probable Cause A: Insufficient Catalytic Activity. The catalyst is unable to effectively bring the sterically encumbered azide and the alkyne together.
-
Solution:
-
Change Ligand: Switch from general-purpose ligands to those known to accelerate reactions with challenging substrates. See Table 1 for recommendations.
-
Increase Catalyst Loading: Cautiously increase the copper catalyst concentration from the typical 1 mol% up to 5 mol%.
-
Ensure Cu(I) Purity: If using a Cu(I) salt (e.g., CuBr, CuI), ensure it is pure and has not oxidized. If generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), use a fresh solution of the reducing agent (like sodium ascorbate) at a 5- to 10-fold excess over copper.[10]
-
-
-
Probable Cause B: Prohibitive Activation Energy Barrier. The reaction requires more energy to overcome the steric repulsion at room temperature.
-
Solution:
-
Increase Temperature: Incrementally raise the reaction temperature to 40 °C, 60 °C, or even 80 °C, provided the substrates are stable.[8][9] Monitor for any degradation.
-
Change Solvent: Solvents can play a crucial role. While t-BuOH/H₂O is common, using a co-solvent like DMSO or DMF can improve the solubility of bulky reagents and may help expose the reactive azide/alkyne moieties by altering substrate conformation.[8][9]
-
-
Problem 2: The reaction starts but stalls at partial conversion (e.g., 30-60%).
-
Probable Cause A: Catalyst Oxidation. Over the extended time required for a hindered reaction, the active Cu(I) catalyst is gradually oxidized to inactive Cu(II) by dissolved oxygen.
-
Solution:
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This involves degassing all solvents (e.g., by sparging with N₂ for 15-20 minutes) before use.[5]
-
Additional Reducing Agent: If the reaction is stalled, a fresh aliquot of sodium ascorbate can sometimes restart catalysis.
-
-
-
Probable Cause B: Substrate or Product Inhibition/Precipitation. One of the components may be binding too strongly to the catalyst, or the product might be precipitating out of solution, preventing the reaction from reaching completion.
-
Solution:
-
Solubility Check: Re-evaluate the solvent system for its ability to dissolve all components, including the final product.
-
Monitor with Analytics: Use TLC or LC-MS to track the disappearance of starting materials and the appearance of the product to confirm the reaction has truly stalled and not just reached equilibrium or completion.
-
-
Table 1: Recommended Catalyst Systems for Hindered CuAAC
| Catalyst/Ligand System | Key Features & Advantages | Typical Conditions |
| CuSO₄ / THPTA / Na-Asc | THPTA is a water-soluble ligand that creates a highly active and stable catalyst, protecting Cu(I) from oxidation. A good starting point for optimization.[8] | 50-100 µM CuSO₄, 5:1 ratio of THPTA:Cu, 5-10 mM Sodium Ascorbate. Aqueous buffers (pH 7-8). |
| [CuBr(PPh₃)₃] | A pre-formed, air-stable Cu(I) complex that can be effective under strict, anhydrous click conditions. | Anhydrous organic solvents (e.g., THF, DCM). No reducing agent needed. |
| [CuCl(TPh)] (aNHC complex) | An abnormal N-heterocyclic carbene ligand system reported to be particularly effective for coupling sterically hindered azides and alkynes at room temperature.[4][7] | Organic solvents. Can provide excellent yields where other systems fail. |
| Bathocuproine Disulfonate | A ligand used to stabilize Cu(I) and prevent copper-mediated damage to biomolecules, useful in bioconjugation contexts. | Aqueous systems, often used in conjunction with a reducing agent. |
Optimized Experimental Protocol: General Procedure for a Hindered CuAAC Reaction
This protocol incorporates best practices for challenging substrates. It is intended as a starting point for optimization on a small scale (e.g., 0.1 mmol).
1. Reagent Preparation:
-
Prepare stock solutions of your sterically hindered azide (1.0 eq), alkyne (1.1 eq), CuSO₄ (0.05 eq, or 5 mol%), and the chosen ligand (e.g., THPTA, 0.25 eq, 5:1 ratio to Cu).
-
Prepare a fresh stock solution of sodium ascorbate (0.5 eq, 10:1 ratio to Cu).
-
Use high-purity, degassed solvents. A 1:1 mixture of DMSO and a suitable buffer (e.g., phosphate buffer, pH 7.4) is a robust starting point.
2. Reaction Assembly (under Inert Atmosphere):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the azide and alkyne solutions.
-
In a separate microfuge tube, pre-mix the CuSO₄ and ligand solutions. Vortex briefly and let stand for 2-3 minutes to allow for complex formation.
-
Add the copper-ligand complex to the main reaction vial.
-
Seal the vial and purge with nitrogen or argon for 5 minutes.
-
Initiate the reaction by adding the sodium ascorbate solution via syringe.[9]
3. Reaction Monitoring and Workup:
-
Stir the reaction at the desired temperature (start at 40 °C).
-
Monitor the reaction progress every 4-6 hours using an appropriate analytical technique (TLC, LC-MS). Be patient, as these reactions can take 24-72 hours.
-
Once the reaction is complete (or has stalled), quench it by adding a small amount of EDTA solution to chelate the copper.
-
Proceed with your standard purification protocol (e.g., extraction, chromatography).
The CuAAC Catalytic Cycle and Steric Hindrance
Understanding the mechanism reveals why bulky groups are problematic.
Caption: The catalytic cycle of CuAAC, highlighting how steric bulk on the azide (R-N₃) impedes its coordination to the copper-acetylide intermediate.
By systematically applying the principles and protocols outlined in this guide, you can significantly improve the success rate of click chemistry reactions with even the most sterically challenging azides, unlocking new possibilities in your research and development efforts.
References
-
Click Chemistry Azide-Alkyne Cycloaddition . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Diaz, D. D., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine . MDPI. Retrieved from [Link]
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology.
-
Geniol, C., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids . Chemical Reviews. Retrieved from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation . Angewandte Chemie International Edition. Retrieved from [Link]
- Nakamura, T., et al. (2011). An abnormal NHC complex of copper with 1,4-diphenyl-1,2,3-triazol-5-ylidene. Organic Letters.
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation . Jena Bioscience. Retrieved from [Link]
- Buckley, B. R., et al. (2016). A New Simplified Protocol for Copper(I) Alkyne-Azide Cycloaddition Reactions Using Low Substoichiometric Amounts of Copper(II)
-
Diaz, D. D., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine . ResearchGate. Retrieved from [Link]
- Presolski, S. I., et al. (2011). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Current Opinion in Chemical Biology.
-
Pilt, E., et al. (2024). New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements . MDPI. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition . (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sonogashira Couplings with Electron-Rich Iodo-heterocycles
Welcome to our dedicated technical support guide for navigating the complexities of the Sonogashira coupling, specifically when working with electron-rich iodo-heterocycles. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory. We aim to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: The Challenge of Electron-Rich Heterocycles
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] While highly versatile, its application to electron-rich heterocyclic systems, such as indoles, pyrroles, furans, and thiophenes, can be fraught with difficulties. The high electron density of these rings can influence the catalytic cycle in several ways, often leading to low yields, catalyst deactivation, and a host of side reactions. This guide will walk you through the most common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Question 1: My Sonogashira reaction with an iodo-indole isn't working. I'm seeing no product formation, only starting material. What's going on?
Answer:
This is a common and frustrating issue. When you see a complete lack of reactivity, the root cause often lies with the initiation of the catalytic cycle, specifically the oxidative addition step.
Causality: Electron-rich heterocycles can be challenging substrates for palladium-catalyzed cross-coupling reactions. The high electron density on the heterocyclic ring can make the carbon-iodine bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. Additionally, the heteroatoms in these rings can sometimes coordinate to the palladium center, inhibiting its catalytic activity.
Troubleshooting Steps:
-
Catalyst and Ligand Choice are Critical: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be effective for these challenging substrates. Consider switching to a catalyst system with more electron-rich and bulky ligands.[2][3] These ligands can promote the oxidative addition step and stabilize the active catalytic species.[2]
| Catalyst/Ligand System | Key Features | When to Use |
| Pd(OAc)₂ / SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands. | Excellent for a wide range of challenging couplings, including with electron-rich heterocycles. |
| Pd(dppf)Cl₂ | Ferrocene-based ligand, provides a good balance of electron richness and steric bulk. | A good starting point for optimization when standard phosphine ligands fail.[4] |
| N-Heterocyclic Carbene (NHC) Complexes (e.g., IPr, SImes) | Strong σ-donors that form very stable and active palladium complexes. | Particularly effective for difficult couplings and can sometimes be used in lower catalyst loadings.[1] |
-
Increase Reaction Temperature: For oxidative addition to occur with electron-rich systems, higher temperatures may be necessary.[4] If you are running your reaction at room temperature, try increasing it to 60-80 °C. For particularly stubborn substrates, temperatures up to 100-120 °C in a sealed tube might be required.[4]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1][4] For some systems, a less coordinating solvent like toluene with a suitable base might be beneficial.
-
Ensure Anhydrous and Anaerobic Conditions: The active Pd(0) species is sensitive to oxygen, which can lead to catalyst decomposition.[1] Similarly, water can interfere with the reaction. Ensure your solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]
Question 2: My reaction is producing a significant amount of a side product that appears to be a dimer of my alkyne. How can I prevent this?
Answer:
The side product you are observing is likely the result of Glaser coupling, a common side reaction in copper-co-catalyzed Sonogashira reactions.[1][3]
Causality: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[1][3]
Troubleshooting Steps:
-
Rigorous Degassing: The most immediate solution is to ensure your reaction mixture is thoroughly deoxygenated.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period before adding the catalyst and reagents.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[1][3] Copper-free Sonogashira couplings have been extensively developed and are often preferred for substrates prone to homocoupling.[1]
-
Typical Copper-Free Conditions:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
A suitable ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
An organic base (e.g., Et₃N, DIPEA, DBU) or an inorganic base (e.g., Cs₂CO₃, K₂CO₃)
-
An appropriate solvent (e.g., DMF, dioxane, toluene)
-
-
-
Slow Addition of the Alkyne: If you must use a copper-catalyzed system, adding the alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low at any given time, thus disfavoring the bimolecular homocoupling reaction.
Question 3: I'm observing dehalogenation of my iodo-heterocycle. How can I minimize this side reaction?
Answer:
Dehalogenation, or the replacement of the iodine atom with a hydrogen atom, is another common side reaction that plagues Sonogashira couplings, particularly with electron-rich systems.
Causality: This side reaction can occur through several pathways, including protonolysis of the organopalladium intermediate or reductive elimination from a palladium-hydride species. The choice of base and the presence of trace amounts of water can influence the extent of dehalogenation.
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial. While amine bases like triethylamine are common, they can sometimes promote dehalogenation.[1] Consider using a bulkier amine base like diisopropylethylamine (DIPEA) or switching to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Anhydrous Conditions: As mentioned previously, ensure your reaction is scrupulously dry. Water can be a proton source leading to dehalogenation.
-
Use of Additives: In some cases, the addition of a halide salt, such as tetrabutylammonium iodide (TBAI), can help to suppress dehalogenation by promoting the desired cross-coupling pathway.
Experimental Workflow & Diagrams
Troubleshooting Workflow for Sonogashira Coupling of Electron-Rich Iodo-heterocyles
Caption: A decision tree for troubleshooting common issues.
Simplified Catalytic Cycle of Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles.
References
-
Reddit user discussion on Sonogashira troubleshooting. (2020). r/Chempros. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Professor Dave Explains. (2020). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sources
Technical Support Center: Efficient Catalyst Selection for Coupling with 3-Iodoindazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodoindazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of cross-coupling reactions involving this important heterocyclic scaffold. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-iodoindazole a preferred substrate for cross-coupling reactions?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br >> Cl.[1] The Carbon-Iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-limiting step of the catalytic cycle.[2] This higher reactivity allows for milder reaction conditions (e.g., lower temperatures, weaker bases) and often leads to higher yields and faster reaction times compared to the corresponding bromo- or chloroindazoles.
Q2: Does the N-H proton of the indazole ring interfere with my coupling reaction?
This is a critical consideration. The indazole N-H proton is acidic and can interfere with certain cross-coupling reactions in several ways:
-
Side Reactions: It can react with strong bases.
-
Catalyst Deactivation: It may coordinate to the metal center and inhibit catalysis.[3]
For many reactions, such as certain Suzuki-Miyaura couplings, reactions can proceed successfully on the unprotected indazole using a careful selection of a milder base (e.g., K₂CO₃, Na₂CO₃).[3][4] In fact, in some cases, N-protection can be detrimental. For example, the Suzuki coupling of N-Boc protected 3-iodo-7-nitroindazole was reported to fail, yielding the deprotected starting material instead of the desired product.[4]
However, for other reactions, particularly Sonogashira couplings, N-protection is often essential for achieving high yields. Without protection, the reaction may not proceed at all.
Recommendation: If you are developing a new transformation, it is advisable to screen both the N-protected and N-unprotected 3-iodoindazole. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[3]
Q3: What are the most common cross-coupling reactions performed with 3-iodoindazoles?
The versatility of the 3-iodoindazole scaffold makes it suitable for a wide array of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[1][2]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.
-
Heck Coupling: For forming C-C bonds with alkenes, such as methyl acrylate.[4]
-
Buchwald-Hartwig Amination: For forming C-N bonds with various amines.[3]
The choice of reaction depends on the desired final product, with each having its own set of optimal catalysts and conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Guide 1: Suzuki-Miyaura Coupling
Problem: Low or no conversion of 3-iodoindazole.
If you are attempting to couple 3-iodoindazole with a boronic acid and are observing poor conversion, consider the following troubleshooting steps.
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
Potential Cause & Recommended Action
-
Poor Quality Boronic Acid: Boronic acids can degrade, especially when exposed to moisture, forming boroxines which are less reactive.[3]
-
Action: Use a freshly opened bottle of boronic acid or recrystallize your existing stock. Ensure it is handled under dry conditions.
-
-
Inappropriate Base: The choice of base is critical. Strong bases like KOtBu can cause side reactions with unprotected indazoles.[3]
-
Action: For unprotected indazoles, screen milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] Ensure the base is anhydrous.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen and impurities. The active Pd(0) species may not be forming efficiently.[3]
-
Action: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen). Consider using a palladium pre-catalyst, which is often more stable and provides more consistent generation of the active catalytic species.
-
-
Suboptimal Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Simple phosphine ligands may not be sufficient.
-
Action: Screen a panel of ligands. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) often give superior results.[1][3] Ferrocene-based divalent palladium complexes have demonstrated better catalytic outputs compared to simple palladium salts.[1]
-
Guide 2: Sonogashira Coupling
Problem: Reaction fails to initiate, or significant alkyne homocoupling (Glaser coupling) is observed.
The Sonogashira coupling is notoriously sensitive to reaction conditions. If you are recovering starting materials or observing the formation of a di-yne byproduct, these steps can help.
Troubleshooting Workflow: Failed Sonogashira Coupling
Caption: A decision-making workflow for troubleshooting failed Sonogashira reactions.
Potential Cause & Recommended Action
-
Oxygen Sensitivity: This is the most common cause of failure. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) and deactivates the palladium catalyst.[3]
-
Action: All solvents and the amine base must be rigorously degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.
-
-
Inactive Copper(I) Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). This co-catalyst can oxidize to Cu(II) over time, rendering it inactive.
-
Action: Use a fresh bottle of CuI. If in doubt, purify the CuI before use. The color should be off-white, not green or blue.
-
-
Lack of N-Protection: As mentioned in the FAQs, the acidic N-H proton of the indazole can interfere, and for Sonogashira couplings, this is often a point of failure.
-
Action: If you are using an unprotected 3-iodoindazole, protect the N-1 position with a suitable group (e.g., Boc, SEM, or a simple alkyl group) and retry the reaction. High yields have been reported for N-1 protected 3-iodoindazoles.
-
-
Copper-Free Conditions: In some instances, especially with sensitive substrates, the copper co-catalyst can cause issues.
-
Action: Consider screening copper-free Sonogashira conditions. These protocols often require a specific palladium catalyst and ligand system and may use a different base.[3]
-
Catalyst and Condition Selection
The following tables summarize catalyst systems and conditions reported for successful coupling reactions with 3-iodoindazoles, providing a starting point for your reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / XantPhos | K₃PO₄ | Dioxane / H₂O | Microwave | 20 | Low yield with significant starting material recovery observed.[4] |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane / H₂O | Microwave | 50 | Achieved complete conversion of the 3-iodoindazole starting material.[4] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | 100 | Not specified | A common and effective system for aryl halides.[2] |
| PdCl₂(dtbpf) | K₂CO₃ / Base | THF / Ionic Liquid | Not specified | ~87 | Ferrocene-based catalysts showed superior performance.[1] |
Table 2: Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | CuI | Triethylamine | Not specified | Room Temp | A classic Sonogashira system; requires N-protection of the indazole. |
| PdCl₂(PPh₃)₂ | CuI | Amine Base | DMF | Not specified | General conditions for Sonogashira couplings.[5] |
Key Experimental Protocols
The following are generalized, step-by-step protocols adapted from literature reports. Note: These are starting points. Optimization is almost always necessary for new substrates.[6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame-dried reaction vessel, add the N-protected or unprotected 3-iodoindazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 3-iodoindazole is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Setup: To a flame-dried reaction vessel, add the N-protected 3-iodoindazole (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Solvent/Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
This guide provides a foundational framework for successfully employing 3-iodoindazoles in cross-coupling reactions. Remember that each substrate is unique, and a willingness to screen different catalysts, ligands, bases, and solvents is key to achieving high yields and purity.
References
-
(2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
-
(2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
(2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
(2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
(n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Orthogonal Reactivity of 5-Azido-3-iodo-1H-indazole in Click Chemistry and Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the ability to selectively modify complex molecules is paramount. Orthogonal chemical reactions, which proceed in the same pot without interfering with one another, are powerful tools for achieving this selectivity.[1] This guide provides an in-depth evaluation of the orthogonality between copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and palladium-catalyzed cross-coupling reactions, using the bifunctional linker 5-Azido-3-iodo-1H-indazole as a model substrate. We will explore the experimental conditions that allow for the sequential and selective functionalization of this versatile building block, providing researchers with the insights needed to harness its full potential.
Introduction: The Power of Orthogonal Chemistry
The concept of "click chemistry" describes reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific.[2] The CuAAC reaction, which unites an azide and a terminal alkyne to form a 1,2,3-triazole, is a prime example of such a transformation.[3][4] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are similarly indispensable for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.[5][6][7]
The molecule at the heart of this investigation, this compound, possesses two key functional groups: an azide at the 5-position, ready for a click reaction, and an iodine atom at the 3-position, a handle for various cross-coupling reactions. The central question is whether these two reactive sites can be addressed independently, without mutual interference. This property, known as orthogonality, is crucial for the streamlined synthesis of complex molecules, such as bioconjugates and diverse compound libraries for drug screening.
Experimental Design: A Systematic Evaluation of Orthogonality
To rigorously assess the orthogonality of the azide and iodo functionalities of this compound, we designed a series of experiments to investigate two primary reaction sequences:
-
Sequence A: Click Chemistry First, then Cross-Coupling. In this pathway, the azide group is first reacted with a terminal alkyne via CuAAC, followed by a palladium-catalyzed cross-coupling reaction at the iodo position.
-
Sequence B: Cross-Coupling First, then Click Chemistry. This sequence reverses the order of operations, beginning with the functionalization of the iodo group, followed by the click reaction with the azide.
Control reactions were also included to determine the stability of each functional group under the conditions of the other reaction. This systematic approach allows for a direct comparison of the two synthetic routes and provides a clear picture of the reaction efficiencies and potential for side reactions.
Below is a visual representation of the experimental workflow:
Caption: Experimental workflow for evaluating the orthogonality of click chemistry and cross-coupling reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments performed in this evaluation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Objective: To perform a click reaction on the azide group of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
-
Procedure:
-
Dissolve this compound and the terminal alkyne in the t-BuOH/H₂O solvent mixture in a round-bottom flask.
-
Add an aqueous solution of CuSO₄·5H₂O, followed by an aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Cross-Coupling
-
Objective: To perform a Suzuki cross-coupling reaction on the iodo group of the indazole core.[8][9]
-
Materials:
-
Iodo-indazole substrate (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1)
-
-
Procedure:
-
To a Schlenk flask, add the iodo-indazole substrate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Sonogashira Cross-Coupling
-
Objective: To introduce an alkyne functionality at the 3-position of the indazole ring.[7][10]
-
Materials:
-
Iodo-indazole substrate (1.0 eq)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Base (e.g., Triethylamine)
-
Solvent: Tetrahydrofuran (THF)
-
-
Procedure:
-
Combine the iodo-indazole substrate, palladium catalyst, and CuI in a Schlenk flask under an inert atmosphere.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Results and Discussion: A Comparative Analysis
The orthogonality of the azide and iodo groups was evaluated by comparing the yields and purity of the final products from both synthetic sequences.
Table 1: Comparison of Reaction Yields for Sequential Functionalization
| Sequence | Step 1 Reaction | Step 1 Yield (%) | Step 2 Reaction | Step 2 Yield (%) | Overall Yield (%) |
| A | CuAAC | 92 | Suzuki Coupling | 85 | 78 |
| A | CuAAC | 92 | Sonogashira Coupling | 88 | 81 |
| B | Suzuki Coupling | 88 | CuAAC | 90 | 79 |
| B | Sonogashira Coupling | 90 | CuAAC | 91 | 82 |
The data clearly indicates that both reaction sequences are highly effective, with comparable overall yields. This demonstrates a high degree of orthogonality between the CuAAC and palladium-catalyzed cross-coupling reactions when using this compound.
Sequence A: Click First
In this approach, the azide was first converted to a triazole. The resulting 3-iodo-5-(1,2,3-triazol-1-yl)-1H-indazole proved to be a stable substrate for subsequent Suzuki and Sonogashira couplings. The electron-withdrawing nature of the triazole ring did not significantly impede the oxidative addition of the palladium catalyst to the C-I bond. This pathway is advantageous when the alkyne coupling partner is sensitive to the conditions of the cross-coupling reaction.
Sequence B: Cross-Coupling First
Conversely, initial functionalization of the iodo position via Suzuki or Sonogashira coupling, followed by the CuAAC reaction, also proceeded smoothly. The azide group remained intact during the palladium-catalyzed reactions, highlighting its stability under these conditions.[11] This sequence is preferable when the boronic acid or alkyne used in the cross-coupling reaction bears a functional group that could potentially react with the azide.
The following diagram illustrates the successful orthogonal functionalization:
Sources
- 1. reddit.com [reddit.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. On the Unique Reactivity of Pd(OAc)2 with Organic Azides: Expedient Synthesis of Nitriles and Imines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating N1 and N2 Substituted Indazole Isomers: A Spectroscopic Comparison
For researchers in medicinal chemistry and drug development, the unambiguous structural elucidation of substituted indazoles is a critical step. The regioselectivity of substitution at the N1 versus the N2 position of the indazole core can profoundly influence a molecule's biological activity and pharmacokinetic properties. This guide provides a comprehensive comparison of N1 and N2 substituted indazole products, leveraging key spectroscopic techniques—NMR, IR, and UV-Vis—to enable confident isomer differentiation. We will delve into the underlying principles governing the distinct spectroscopic signatures of these isomers and provide practical, experimentally-derived data to support your analyses.
The Significance of Indazole Isomerism
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The two nitrogen atoms in the pyrazole ring offer alternative sites for substitution, leading to the formation of N1 and N2 isomers. The electronic distribution and steric environment differ significantly between these two isomers, impacting their interaction with biological targets and metabolic enzymes. Consequently, the ability to selectively synthesize and definitively characterize a desired indazole isomer is paramount in the development of novel therapeutics.
Caption: General structures of N1 and N2 substituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for distinguishing between N1 and N2 substituted indazoles. The position of the substituent induces characteristic shifts in the NMR signals of the indazole core protons and carbons, providing a reliable diagnostic fingerprint.
¹H NMR Spectroscopy: Key Diagnostic Protons
The most telling signals in the ¹H NMR spectrum for isomer differentiation are those of the H3 and H7 protons.
-
The H3 Proton: In N1-substituted indazoles , the H3 proton is deshielded and typically resonates at a higher chemical shift (further downfield) compared to its counterpart in the N2 isomer. This is a consistent and reliable indicator.
-
The H7 Proton: Conversely, the H7 proton in N2-substituted indazoles experiences a significant downfield shift due to the deshielding effect of the lone pair of electrons on the adjacent N1 atom[1]. This deshielding is a hallmark of N2 substitution.
The protons on the benzene ring (H4, H5, and H6) also exhibit subtle differences in their chemical shifts between the two isomers, with those of the N2 isomers generally appearing at a slightly lower frequency (upfield) compared to the N1 isomers[1].
¹³C NMR Spectroscopy: A Complementary Diagnostic Tool
¹³C NMR spectroscopy provides further confirmation of isomeric identity. The chemical shift of the C3 carbon is a particularly useful diagnostic marker.
-
The C3 Carbon: In a manner analogous to the H3 proton, the C3 carbon in N1-substituted indazoles is typically found at a higher chemical shift (downfield) than in the corresponding N2 isomer. The difference in chemical shift can be substantial, often in the range of 10-15 ppm, making it a clear point of differentiation[2].
Representative ¹H and ¹³C NMR Data
The following tables summarize typical chemical shift ranges for key protons and carbons in N1 and N2 substituted indazoles. These values are illustrative and can be influenced by the nature and position of other substituents on the indazole ring.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N1 vs. N2 Substituted Indazoles
| Proton | N1-Substituted Indazole (Typical Range) | N2-Substituted Indazole (Typical Range) | Key Differentiating Feature |
| H3 | 8.0 - 8.3 | 7.8 - 8.0 | Downfield in N1 isomer |
| H4 | 7.6 - 7.8 | 7.5 - 7.7 | Generally slightly downfield in N1 |
| H5 | 7.3 - 7.5 | 7.2 - 7.4 | Generally slightly downfield in N1 |
| H6 | 7.1 - 7.3 | 7.0 - 7.2 | Generally slightly downfield in N1 |
| H7 | 7.7 - 7.9 | 7.8 - 8.1 | Downfield in N2 isomer [1] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N1 vs. N2 Substituted Indazoles
| Carbon | N1-Substituted Indazole (Typical Range) | N2-Substituted Indazole (Typical Range) | Key Differentiating Feature |
| C3 | 133 - 140 | 123 - 130 | Significantly downfield in N1 isomer [2] |
| C3a | 139 - 142 | 145 - 148 | |
| C4 | 120 - 123 | 118 - 121 | |
| C5 | 125 - 128 | 123 - 126 | |
| C6 | 121 - 124 | 120 - 123 | |
| C7 | 110 - 113 | 115 - 118 | |
| C7a | 125 - 128 | 120 - 123 |
Vibrational and Electronic Spectroscopy: Supporting Evidence
While NMR is the primary tool for isomer determination, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide valuable complementary data.
Infrared (IR) Spectroscopy
The differences in the IR spectra of N1 and N2 substituted indazoles are often subtle but can be diagnostic. The key regions to examine are the C=N and N-N stretching vibrations within the pyrazole ring, as well as out-of-plane C-H bending modes.
-
N1-Substituted Indazoles: Often exhibit characteristic bands in the 1500-1630 cm⁻¹ region, which can be attributed to the stretching vibrations of the indazole ring system.
-
N2-Substituted Indazoles: May show slight shifts in these ring vibration frequencies compared to their N1 counterparts. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also differ based on the substitution pattern on the benzene ring, which is indirectly influenced by the N-substituent position.
A detailed analysis of the fingerprint region (below 1500 cm⁻¹) is often necessary to confidently distinguish between isomers using IR spectroscopy alone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of N1 and N2 substituted indazoles give rise to distinct UV-Vis absorption spectra. The position of the substituent alters the electronic structure of the chromophore, leading to shifts in the absorption maxima (λmax).
-
N1-Substituted Indazoles: Typically display a benzenoid-like UV spectrum.
-
N2-Substituted Indazoles: Often exhibit a quinonoid-like electronic structure, which can result in a shift of the absorption maxima to longer wavelengths (a bathochromic shift) compared to the N1 isomers. The extent of this shift is dependent on the nature of the substituents.
Experimental Protocols
The reliable synthesis of a specific indazole isomer is crucial for subsequent studies. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.
General Protocol for Regioselective N1-Alkylation
This protocol favors the formation of the thermodynamically more stable N1-substituted product.
Caption: Workflow for regioselective N1-alkylation of indazole.
Step-by-Step Methodology:
-
Dissolve the starting indazole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong, non-nucleophilic base , such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to separate the N1 and N2 isomers.
General Protocol for Regioselective N2-Alkylation
Certain reaction conditions can favor the formation of the kinetically controlled N2-substituted product.
Caption: Workflow for regioselective N2-alkylation of indazole.
Step-by-Step Methodology:
-
Dissolve the starting indazole, triphenylphosphine (PPh₃), and the desired alcohol in an anhydrous aprotic solvent like THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a dialkyl azodicarboxylate , such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N2-substituted indazole.
Conclusion
The differentiation of N1 and N2 substituted indazole isomers is a critical task in chemical research and drug development, with NMR spectroscopy serving as the definitive analytical technique. The characteristic chemical shifts of the H3 and H7 protons in ¹H NMR, and the C3 carbon in ¹³C NMR, provide unambiguous markers for isomer identification. IR and UV-Vis spectroscopy offer valuable supporting data, revealing subtle but discernible differences in the vibrational and electronic properties of the two isomer classes. By employing the appropriate regioselective synthetic strategies and a combination of these spectroscopic methods, researchers can confidently synthesize and characterize the desired indazole isomers, paving the way for further biological evaluation and the development of new therapeutic agents.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
